molecular formula C6H5ClN4 B3020372 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine CAS No. 1189852-04-7

7-Chloropyrazolo[1,5-a]pyrimidin-5-amine

Cat. No. B3020372
Key on ui cas rn: 1189852-04-7
M. Wt: 168.58
InChI Key: RQDAMMMLPCIRCS-UHFFFAOYSA-N
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Patent
US08969363B2

Procedure details

A solution of 5-aminopyrazolo[1,5-a]pyrimidin-7(4H)-one (Z-2) (1.5 g, 10 mmol) in phosphoryl chloride (45 mL) is stirred at reflux overnight. The reaction mixture is allowed to cool to RT and concentrated in vacuo. The residue is then dissolved in ice-water (25 mL) and the resulting mixture is neutralized with aqueous NaOH solution (20%) to adjust the pH to 9-10. The mixture is extracted with ethyl acetate (3×50 mL) after which the combined organic layers are washed with brine (500 mL), dried over anhydrous Na2SO4 and filtered. The filtrate is concentrated in vacuo to afford the crude product which is slurried in a mixture of DCM/MTBE (3 mL/15 mL). The resulting solid is then collected by filtration to afford 7-chloropyrazolo[1,5-a]pyrimidin-5-amine (Z-3).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
DCM MTBE
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:3][C:4]2[N:5]([N:9]=[CH:10][CH:11]=2)[C:6](=O)[CH:7]=1.P(Cl)(Cl)([Cl:14])=O>C(Cl)Cl.CC(OC)(C)C>[Cl:14][C:6]1[N:5]2[N:9]=[CH:10][CH:11]=[C:4]2[N:3]=[C:2]([NH2:1])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
NC=1NC=2N(C(C1)=O)N=CC2
Name
Quantity
45 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
DCM MTBE
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl.CC(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is then dissolved in ice-water (25 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate (3×50 mL) after which the combined organic layers
WASH
Type
WASH
Details
are washed with brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude product which
FILTRATION
Type
FILTRATION
Details
The resulting solid is then collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=2N1N=CC2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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